N-Isopropyl-N-(4-methoxybenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Description
N-Isopropyl-N-(4-methoxybenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronic ester-containing sulfonamide derivative. Its structure comprises a benzenesulfonamide core substituted with an isopropyl group, a 4-methoxybenzyl group on the nitrogen atom, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the meta position of the benzene ring. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate group’s role as a key intermediate for forming carbon-carbon bonds .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32BNO5S/c1-17(2)25(16-18-11-13-20(28-7)14-12-18)31(26,27)21-10-8-9-19(15-21)24-29-22(3,4)23(5,6)30-24/h8-15,17H,16H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXPLDRVOQCFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32BNO5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Isopropyl-N-(4-methoxybenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a sulfonamide moiety, which is known for its biological relevance in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. Notably, sulfonamides are often investigated for their roles as enzyme inhibitors and their anti-inflammatory properties.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, similar compounds have shown inhibitory activity against lipoxygenases (LOXs), which are crucial in the metabolism of arachidonic acid and subsequent inflammatory responses .
- Structure-Activity Relationships (SAR) : The presence of the methoxy group and the dioxaborolane moiety may enhance the compound's binding affinity to target proteins. SAR studies indicate that modifications in these regions can significantly alter biological activity .
1. Inhibition of Lipoxygenases
A study focused on the synthesis and evaluation of benzenesulfonamide derivatives revealed that certain analogs exhibited potent inhibitory activity against 12-lipoxygenase (12-LOX), an enzyme implicated in various diseases including cancer and inflammation. The most potent compounds demonstrated IC50 values in the nanomolar range .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.39 | 12-LOX |
| Compound B | 1.36 | 12-LOX |
2. Anti-inflammatory Properties
Another research effort highlighted the anti-inflammatory effects of similar sulfonamide compounds in animal models. These studies showed a reduction in inflammatory markers when treated with compounds structurally related to this compound .
3. Structure-Activity Relationship Studies
Research has demonstrated that variations in the substituents on the benzene rings significantly influence the biological activity of sulfonamide derivatives. For example, modifications at the para position relative to the sulfonamide group have been correlated with increased potency against specific biological targets .
Scientific Research Applications
Synthesis and Chemical Properties
The compound features a sulfonamide moiety linked to a boron-containing dioxaborolane, which is known for its stability and reactivity in organic synthesis. The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. For instance, the incorporation of boron into organic molecules is often facilitated by using boronic acids or boron reagents under specific catalytic conditions.
Anticancer Properties
Research has indicated that compounds containing boron can exhibit significant anticancer activities. N-Isopropyl-N-(4-methoxybenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has been studied for its potential to inhibit tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound can reduce the proliferation of cancer cell lines by inducing apoptosis.
- Mechanism of Action : The presence of the sulfonamide group may enhance the compound's ability to interact with biological targets involved in cancer progression.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Sulfonamides are known for their ability to modulate inflammatory pathways. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Drug Development
This compound has potential applications in drug development:
- Phosphodiesterase Inhibition : The compound has been explored as a phosphodiesterase type IV (PDE4) inhibitor, which is relevant in the treatment of respiratory diseases such as asthma and COPD.
- CNS Activity : Given its structural features, there is interest in evaluating its effects on the central nervous system for possible antidepressant or anxiolytic properties.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from related boronic esters and sulfonamides. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Sulfonamide Presence : The target compound and entries include a sulfonamide group, which is absent in . Sulfonamides enhance hydrogen-bonding capacity and are common in bioactive molecules (e.g., enzyme inhibitors) .
Boronate Position :
- Meta-boronation (target compound, ) vs. para- () or ortho- (). Meta-substitution may reduce steric hindrance in cross-coupling compared to ortho .
Trifluoromethyl () and isoxazole () groups alter solubility and target affinity.
Synthetic Utility :
- The target compound’s boronate is compatible with Suzuki-Miyaura reactions (e.g., coupling with aryl halides) .
- Compounds like and demonstrate versatility in coupling with heterocycles or fluorinated motifs, relevant to drug discovery .
Stability and Reactivity Notes
Preparation Methods
Synthesis of 3-Bromo-N-Isopropylbenzenesulfonamide
The core benzene sulfonamide is synthesized via sulfonylation of 3-bromobenzenesulfonyl chloride with isopropylamine. In a typical procedure:
N-Alkylation with 4-Methoxybenzyl Chloride
The monosubstituted sulfonamide undergoes alkylation to introduce the 4-methoxybenzyl group:
Miyaura Borylation for Boronic Ester Installation
The 3-bromo intermediate is converted to the boronic ester via palladium-catalyzed borylation:
Table 1: Key Parameters for Route 1
| Step | Reaction Type | Key Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|---|
| 1.1 | Sulfonylation | Triethylamine | 0°C–25°C | 85–90 |
| 1.2 | Alkylation | LiH, 4-methoxybenzyl chloride | 80°C | 70–75 |
| 1.3 | Miyaura Borylation | Pd(dppf)Cl₂, B₂Pin₂ | 100°C | 60–65 |
Synthetic Route 2: Direct Borylation of Preformed Sulfonamide
Iridium-Catalyzed C–H Borylation
This method leverages iridium catalysts for late-stage C–H borylation of the sulfonamide:
Challenges
-
Competitive side reactions at other aromatic positions.
-
Requires rigorous exclusion of moisture.
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
| Route | Advantages | Disadvantages | Overall Yield (%) |
|---|---|---|---|
| 1 | High modularity | Multiple purification steps | 35–40 |
| 2 | Late-stage functionalization | Moderate regioselectivity | 50–55 |
| 3 | Fewer steps | Sensitive boronic ester | 60–65 |
Optimization Strategies
Catalytic System Tuning
Q & A
Q. What are the common synthetic routes for preparing this benzenesulfonamide derivative?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety. A stepwise approach involves:
- Step 1 : Sulfonamide formation by reacting a benzenesulfonyl chloride with isopropyl-(4-methoxybenzyl)amine.
- Step 2 : Introduction of the boronate ester group via palladium-catalyzed coupling with a pinacol boronate reagent (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) . Key conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and a 1,4-dioxane/water solvent system. Yields range from 70–95% depending on steric hindrance and purification methods .
Table 1 : Comparison of Suzuki Coupling Conditions
| Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 85–95 | |
| Pd(OAc)₂/XPhos | K₃PO₄ | THF/H₂O | 78–88 |
Q. How is the compound purified, and what challenges arise during isolation?
Purification often involves flash column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. Challenges include:
- Boronate ester hydrolysis : Avoid aqueous workup at extreme pH. Use neutral buffers during extraction .
- Sulfonamide stability : Minimize exposure to strong acids/bases to prevent N–S bond cleavage .
Q. What spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Key signals include the methoxybenzyl aromatic protons (δ 6.7–7.5 ppm), isopropyl methyl groups (δ 1.1–1.3 ppm), and boronate ester quaternary carbons (δ 82–84 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities. SHELX software is widely used for refinement, particularly for sulfonamide torsional angles and boronate ester geometry .
Advanced Research Questions
Q. How can Suzuki coupling yields be optimized for sterically hindered intermediates?
- Catalyst selection : Bulky ligands (e.g., XPhos, SPhos) enhance turnover in congested systems .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 h conventional) while maintaining >90% yield .
- Boronate stability : Use anhydrous conditions and degassed solvents to prevent oxidative deboronation .
Q. How do contradictory NMR and X-ray data inform structural reassessment?
Discrepancies between solution (NMR) and solid-state (X-ray) data may arise from:
- Conformational flexibility : The methoxybenzyl group exhibits rotational freedom in solution, averaging NMR signals, while X-ray captures a single conformation .
- Crystal packing effects : Hydrogen bonding in the solid state can distort bond angles vs. solution measurements.
Table 2 : NMR vs. X-ray Data Comparison
| Proton/Group | ¹H NMR (δ, ppm) | X-ray Bond Length (Å) | Reference |
|---|---|---|---|
| OCH₃ (methoxy) | 3.78 | 1.42 (C–O) | |
| B–O (boronate) | – | 1.36–1.39 |
Q. What computational methods validate the electronic effects of the boronate ester in reactivity?
- DFT calculations : Assess the electron-withdrawing effect of the sulfonamide group on boronate Lewis acidity. B3LYP/6-31G(d) level calculations predict charge distribution at the boron center .
- Molecular docking : Models interactions with biological targets (e.g., enzymes), highlighting the role of the methoxybenzyl group in hydrophobic binding .
Q. How are competing side reactions (e.g., protodeboronation) mitigated during synthesis?
- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to suppress acid-catalyzed protodeboronation .
- Radical scavengers : Add TEMPO (0.1 equiv) to quench radical pathways in Pd-catalyzed reactions .
Methodological Notes
- SHELX refinement : For crystallographic data, use SHELXL-2018 with TWIN/BASF commands to address potential twinning in sulfonamide crystals .
- Contradictory yields : Re-evaluate reaction stoichiometry (e.g., 1.2 equiv boronate reagent) and catalyst loading (5 mol% Pd) if reproducibility issues arise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
